(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid
Overview
Description
(2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid is an organic compound with the molecular formula C9H13NO3P. It is a derivative of indane, featuring both an amino group and a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid typically involves the reaction of 2-Aminoindane with phosphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The phosphonic acid group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
(2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid has several scientific research applications:
Chemistry: Used as a catalyst or ligand in organic synthesis reactions.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of complex organic compounds and materials
Mechanism of Action
The mechanism of action of (2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phosphonic acid group can participate in phosphorylation reactions. These interactions can modulate enzyme activity and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminoindane: A precursor in the synthesis of (2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid.
Phosphonic Acid Derivatives: Compounds with similar functional groups but different structural frameworks.
Uniqueness
This compound is unique due to its combination of an indane backbone with both amino and phosphonic acid groups. This structural arrangement provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2-amino-1,3-dihydroinden-2-yl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO3P/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9/h1-4H,5-6,10H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFRDRWPYDVEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566537 | |
Record name | (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141120-17-4 | |
Record name | (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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